Arachidonyl alcohol

Vue d'ensemble

Description

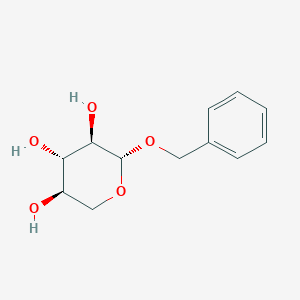

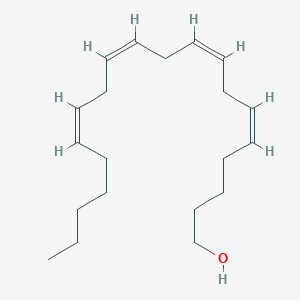

Arachidonyl alcohol, also known as 1-icosanol, is a waxy substance used as an emollient in cosmetics . It is a straight-chain fatty alcohol with 20 carbon atoms, typically obtained via the hydrogenation of arachidic acid or arachidonic acid, both of which are present in peanut oil .

Synthesis Analysis

Arachidonyl alcohol is a polyunsaturated fatty alcohol produced by the reduction of arachidonic acid . It has been used as a substrate in the synthesis of various ether lipids . The synthesis of alcohols like Arachidonyl alcohol can be achieved through a process called retrosynthetic analysis .Molecular Structure Analysis

Arachidonyl alcohol has a molecular formula of C20H34O . It has a molecular weight of 290.48 .Chemical Reactions Analysis

Alcohols, including Arachidonyl alcohol, undergo various chemical reactions. These reactions occur mainly at the functional group, but some involve hydrogen atoms attached to the OH-bearing carbon atom or to an adjacent carbon atom . Two major types of alcohol reactions are dehydration and oxidation .Applications De Recherche Scientifique

Microbial Conversion

Arachidonyl alcohol can be produced through microbial conversion . A new strain, Acinetobacter species N-476-2, has been found to effectively convert arachidonic acid to arachidonyl alcohol . This process could be scaled up for industrial application .

Production of Ether Lipids

Arachidonyl alcohol can be used as a substrate for the production of several ether lipids . These ether lipids possess beneficial functions .

Large-Scale Production

A bioprocess using Acinetobacter sp. N-476-2 can be applied to the large-scale production of arachidonyl alcohol . This could make arachidonyl alcohol more readily available for various applications .

Synthesis Methods

Arachidonyl alcohol has been produced by the chemical reduction of arachidonic acid with LiAlH4 in dry diethyl ether on a laboratory scale . This method could be further optimized for large-scale production .

Applications in Pharmaceuticals

Arachidonyl alcohol and its derivatives, such as arachidonoylethanolamide and sn-2-arachidonylglycerol, are endogenous ligands for cannabinoid receptors . They are expected to have potential medical benefits .

Role in Materials Science

Arachidonyl alcohol, like other alcohols, plays a significant role in materials science . It can be used as a building block for synthesizing complex molecules and materials .

Industrial Processes

Arachidonyl alcohol can be used in various industrial processes . Its unique chemical properties and versatile reactivity make it an indispensable component in these processes .

Advancements in Alcohol Chemistry

Arachidonyl alcohol is part of the broader field of alcohol chemistry, which has seen significant advancements in recent years . Understanding the synthesis, properties, and applications of alcohols like arachidonyl alcohol is crucial for driving innovation in fields ranging from pharmaceuticals to materials science .

Safety and Hazards

Mécanisme D'action

Target of Action

Arachidonyl alcohol, also known as 1-icosanol, is a derivative of arachidonic acid . It is a precursor in the biosynthesis of endocannabinoids, particularly anandamide (AEA) and 2-arachidonoylglycerol (2-AG) . These endocannabinoids primarily target the cannabinoid receptors CB1 and CB2, and the vanilloid TRPV1 receptor . CB1 receptors are predominantly found in the central nervous system, while CB2 receptors are mainly expressed in peripheral tissues, including immune cells .

Mode of Action

Arachidonyl alcohol interacts with its targets through its metabolites, AEA and 2-AG. These endocannabinoids are lipid neurotransmitters that act on various receptors, including the cannabinoid receptors . AEA is a partial agonist, while 2-AG is a full agonist at CB1 and CB2 receptors . The activation of these receptors initiates G-protein signaling, which triggers a number of biological pathways .

Biochemical Pathways

Arachidonyl alcohol is involved in the synthesis of AEA and 2-AG. AEA is synthesized through the ligation of a previously membrane-bound arachidonic acid and a membrane-bound phosphatidylethanolamine, forming an N-arachadonoyl phosphatidylethanolamine (NArPE). The release of AEA from the composite molecule is accomplished by a series of phospholipases . The resulting signaling involves a diverse set of biological results including sleep and eating patterns, short-term memory, mood, as well as modulation of the sensation of heat, acid, and proinflammatory stimulants .

Pharmacokinetics

The pharmacokinetics of arachidonyl alcohol and its metabolites, AEA and 2-AG, are complex. These endocannabinoids are synthesized on demand and have a short-lived transmission . The in vivo concentration of AEA is maintained through the relative rates of synthesis and degradation . .

Result of Action

The activation of cannabinoid and vanilloid receptors by AEA and 2-AG results in various physiological effects. These include modulation of sleep and eating patterns, short-term memory, mood, as well as the sensation of heat, acid, and proinflammatory stimulants . The endocannabinoid actions at both CB1 and CB2 receptors contribute to the resolution of acute pain .

Propriétés

IUPAC Name |

(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21/h6-7,9-10,12-13,15-16,21H,2-5,8,11,14,17-20H2,1H3/b7-6-,10-9-,13-12-,16-15- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYBCZSBDKXGAGM-DOFZRALJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30447409 | |

| Record name | Arachidonyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30447409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Arachidonyl alcohol | |

CAS RN |

13487-46-2 | |

| Record name | Arachidonyl alcohol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13487-46-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Arachidonyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30447409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the relationship between arachidonic acid and arachidonyl alcohol?

A1: Arachidonyl alcohol is a derivative of arachidonic acid, a polyunsaturated omega-6 fatty acid. While arachidonic acid itself can influence cellular processes, arachidonyl alcohol represents a specific structural modification with distinct biological activity.

Q2: Does arachidonyl alcohol impact ion channel activity?

A4: Yes, arachidonic acid, but not arachidonyl alcohol, has been observed to modulate the delayed rectifier potassium ion current (IK) in rat pulmonary arterial myocytes. [] This modulation manifests as an initial increase in current amplitude followed by an accelerated current decay, suggesting a dual effect on IK activation and inactivation kinetics. Importantly, this effect appears to be structure-dependent, as the inhibitory potency of various fatty acids on IK correlated with the number of double bonds. Furthermore, the effect was mimicked by a protein kinase C (PKC) stimulator and blocked by PKC inhibitors, suggesting the involvement of PKC-dependent phosphorylation in this process. []

Q3: Are there cosmetic applications for arachidonyl alcohol?

A5: While not a primary ingredient, arachidonyl alcohol is listed as a potential component within an oil-in-water emulsion designed for cosmetic purposes. [] This composition aims to improve the sensory experience and stability of the cosmetic product, potentially contributing to its overall performance. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Zirconium, dichlorobis[(1,2,3,4,5-eta)-1-methyl-2,4-cyclopentadien-1-yl]-](/img/structure/B79261.png)